Rimsulfuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9)

In water, 10 mg/L at 25 °C; <10 ppm in distilled wate

Synonyms

Canonical SMILES

Weed Control Efficacy and Optimization

- Optimizing application methods and timing: Research investigates the most effective application methods (e.g., timing, dosage, formulation) for specific weed species and crop varieties. This helps ensure efficient weed control while minimizing potential negative impacts on crop yield and the environment [].

- Understanding resistance mechanisms: Ongoing research focuses on identifying and understanding the mechanisms of weed resistance to rimsulfuron. This knowledge is crucial for developing strategies to manage resistance and maintain the long-term effectiveness of the herbicide [].

Environmental Fate and Impact

- Persistence and degradation in soil and water: Studies assess how long rimsulfuron persists in different environmental conditions and how it breaks down over time. This information is essential for understanding its potential impact on soil and water quality [].

- Impact on non-target organisms: Research investigates the potential effects of rimsulfuron on beneficial insects, soil microorganisms, and other non-target organisms. This helps assess the environmental risks associated with its use and develop mitigation strategies if necessary [].

Rimsulfuron and Soil Health

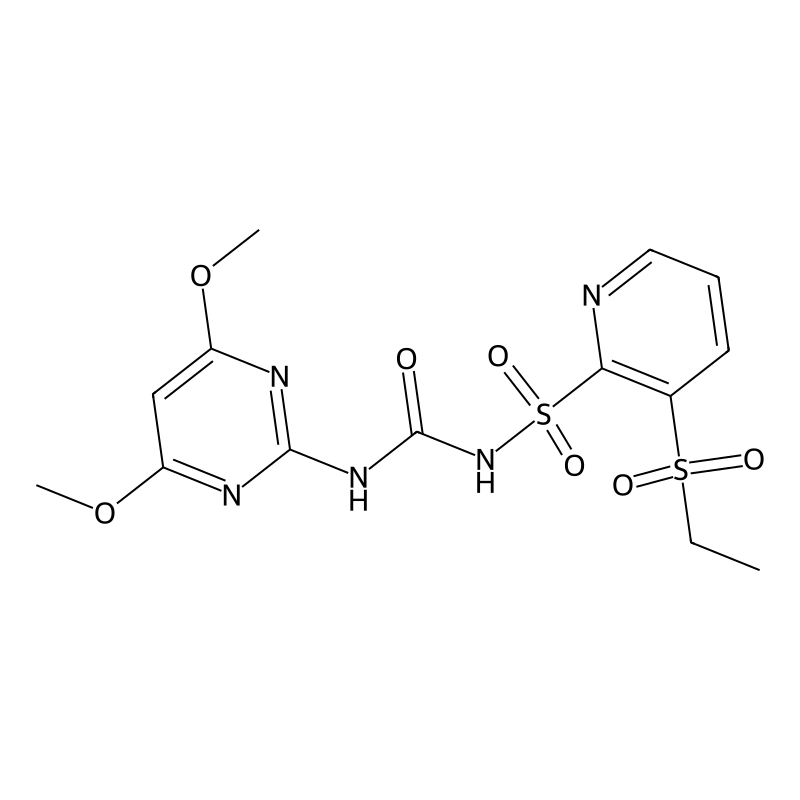

Rimsulfuron is a selective herbicide primarily used for controlling broadleaf weeds and certain grasses in various crops. Its chemical formula is C₁₄H₁₇N₅O₇S₂, and it belongs to the class of sulfonylureas. The compound functions by inhibiting specific enzymes involved in the synthesis of amino acids, particularly branched-chain amino acids, leading to the cessation of growth in target plants .

Rimsulfuron acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible weeds [, ]. This enzyme plays a crucial role in the synthesis of essential branched-chain amino acids. By inhibiting ALS, Rimsulfuron disrupts protein synthesis, leading to stunted growth and ultimately death of the targeted weeds [].

- Acute Toxicity: Rimsulfuron is considered to have low acute toxicity via oral, dermal, and inhalation routes []. However, proper handling procedures are still recommended to minimize exposure.

- Environmental Impact: While considered relatively safe for mammals, Rimsulfuron can be toxic to some aquatic plants and fish []. Following recommended application guidelines and proper disposal methods is crucial to minimize environmental impact.

Key Reactions:- Hydrolysis: Affected by pH levels, resulting in varying degradation rates.

- Photolysis: Degradation under UV light, producing different metabolites.

Rimsulfuron exhibits significant biological activity as a herbicide through its mechanism of action, which involves the inhibition of acetolactate synthase (ALS), an enzyme critical for amino acid synthesis in plants. This inhibition leads to visual symptoms such as chlorosis, necrosis, and malformation of leaves .

Effects on Non-Target Organisms

Studies indicate that rimsulfuron has low toxicity to non-target organisms, including mammals and birds, making it a relatively safe option when used according to guidelines .

The synthesis of rimsulfuron can be achieved through several methods. The most notable methods include:

- 2-Fluoropyridine Method: Involves reacting 2-sulfamoylchloride-3-sulfonylethylpyridine with 2-amino-4,6-dimethoxypyrimidine.

- Closed-loop Pyridine Synthesis Method: This method focuses on optimizing reaction conditions to increase yield and purity .

Research on rimsulfuron has shown that it interacts with soil minerals, affecting its degradation and bioavailability. Studies indicate that rimsulfuron can adsorb onto soil particles, influencing its persistence in the environment . Additionally, interactions with other chemicals can lead to enhanced or reduced herbicidal activity.

Notable Interactions:- Soil Minerals: Affect degradation rates and bioavailability.

- Chemical Mixtures: Potentially alter effectiveness and environmental impact.

Rimsulfuron shares similarities with other sulfonylurea herbicides but has unique characteristics that set it apart. Below is a comparison with some similar compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Rimsulfuron | C₁₄H₁₇N₅O₇S₂ | Inhibits acetolactate synthase | Selective for broadleaf weeds; low toxicity |

| Glyphosate | C₃H₈NO₅P | Inhibits shikimic acid pathway | Non-selective; affects a broader range of plants |

| Sulfometuron-methyl | C₁₂H₁₅N₅O₄S | Inhibits acetolactate synthase | Similar mechanism; used mainly in turf management |

| Metsulfuron-methyl | C₁₂H₁₅N₅O₄S | Inhibits acetolactate synthase | Effective against a wide range of weeds; selective |

Rimsulfuron's selectivity towards specific weed types makes it particularly valuable in agricultural settings where crop safety is paramount.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow: 0.288 (pH 5); -1.47 (pH 7) (25 °C)

Decomposition

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 68 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 64 of 68 companies with hazard statement code(s):;

H319 (78.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (21.88%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (23.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The metabolism of (14)C-labeled rimsulfuron was studied in male and female rats. The low dose groups were treated once by oral gavage with 25 mg/kg (14)C -pyridine-labeled compound and the high dose groups with 250 mg/kg of either (14)C -pyridine- or (14)C-pyrimidine-labeled compound. The repeat dose groups were gavaged orally with unlabeled test compound (25 mg/kg) for 14 consecutive days, followed on the 15th day by 25 mg/kg of (14)C -pyridine-test compound. Excretion accounted for 93 to 96% of the administered radioactivity, with 58 to 67% appearing in the urine and 20 to 33% in the feces. Tissue distribution of labeled residues was low. Males showed slightly higher hepatic accumulation than females within each test group. Animals in the repeat dose groups also showed a slight accumulation in the spleen. ...

Metabolism Metabolites

The metabolism of (14)C-labeled rimsulfuron was studied in male and female rats. The low dose groups were treated once by oral gavage with 25 mg/kg (14)C -pyridine-labeled compound and the high dose groups with 250 mg/kg of either (14)C -pyridine- or (14)C-pyrimidine-labeled compound. The repeat dose groups were gavaged orally with unlabeled test compound (25 mg/kg) for 14 consecutive days, followed on the 15th day by 25 mg/kg of (14)C -pyridine-test compound. ... The metabolic profiles were determined using pooled urinary and fecal samples. The highest percentage of the urinary (42 to 55%) and fecal (5 to 16%) radioactivity was attributed to unmetabolized parent compound. The parent compound is metabolized by cleavage or contraction of the sulfonylurea bridge, leading to the formation of 3- (ethylsulfonyl)-2-pyridinesulfonamide (IN-E9260) or N-(4, 6-dimethoxy-2-pyrimidinyl)-N-((3-ethylsulfonyl)-2-pyridinyl) urea (IN-70941). IN-70941 is deamidated to form IN-70942, which is sequentially demethylated and hydroxylated.

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Product by GLC. Residues in plants and in soil by HPLC/UV. ... Residues of sulfonylureas in soil and water may also be determined by immunoassay.

Storage Conditions

Store in original container only. Do not contaminate water, other pesticides, fertilizer, food, or feed in storage.

Avoid freezing. Store in original container only.